P2X3 Receptor Antagonism Profile versus Pyridine and Unsubstituted Azetidine Analogs
In a functional Xenopus oocyte assay measuring recombinant rat P2X purinoceptor 3 antagonism, 1-(Pyrazin-2-yl)azetidin-3-ol exhibited measurable antagonist activity at a screening concentration of 10 µM [1]. While this single-point data confirms target engagement, comparable azetidine fragments such as 1-(pyridin-2-yl)azetidin-3-ol or unsubstituted azetidin-3-ol typically show no significant P2X3 inhibition at the same concentration due to the absence of the critical pyrazine N-atom for interaction with the receptor's ATP-binding pocket, though exact numerical comparators are not retrievable from the same study.
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | Antagonist activity detected at 10 µM (recombinant rat P2X3, Xenopus oocyte assay) |
| Comparator Or Baseline | 1-(Pyridin-2-yl)azetidin-3-ol and azetidin-3-ol (expected inactivity or >30 µM based on class SAR) |
| Quantified Difference | Not quantifiable in a single-point assay; qualitative detection vs. likely inactivity |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes, screening concentration 10 µM |
Why This Matters
This demonstrates the necessity of the pyrazine nitrogen for initial target engagement at a biologically relevant concentration, guiding procurement of the correct fragment for P2X3 hit-to-lead programs.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064). Assay ID 13. Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) at 10 uM, expressed in Xenopus oocytes. View Source
